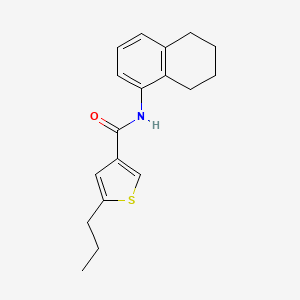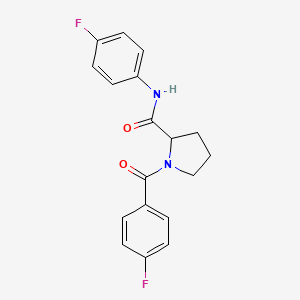
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide, also known as NIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIC is a heterocyclic compound that contains a chromene ring system and an aminocarbonyl group. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
Applications De Recherche Scientifique
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. The compound has been tested against different cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. In biochemistry, this compound has been used as a probe to study protein-ligand interactions and enzyme kinetics. The compound has also been used as a fluorescent probe for imaging applications. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks.
Mécanisme D'action
The mechanism of action of N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. The inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis. In bacteria, this compound has been shown to inhibit the activity of DNA gyrase, which is an essential enzyme for DNA replication and transcription. The inhibition of DNA gyrase leads to the inhibition of bacterial growth.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In bacteria, this compound has been shown to inhibit DNA replication and transcription, leading to the inhibition of bacterial growth. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The compound can be synthesized using different methods, and its purity and yield can be optimized. This compound is also stable under different conditions, which makes it suitable for various applications. However, the limitations of this compound include its toxicity and potential side effects. The compound has been shown to have cytotoxic effects on certain cell types, and its long-term effects on human health are not fully understood.
Orientations Futures
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide has several potential future directions, including its application in drug discovery, materials science, and imaging. In drug discovery, this compound can be used as a lead compound for the development of anti-cancer and anti-bacterial drugs. The compound can also be used as a probe for the identification of new drug targets and the study of protein-ligand interactions. In materials science, this compound can be used as a building block for the synthesis of functional materials with specific properties, such as catalytic activity and fluorescence. In imaging, this compound can be used as a fluorescent probe for the detection of specific molecules and cells in biological systems.
Conclusion:
This compound is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications. This compound has shown promising results in anti-cancer, anti-inflammatory, and anti-bacterial applications, and has been used as a probe for protein-ligand interactions and imaging. The compound has several advantages for lab experiments, but its toxicity and potential side effects should be taken into consideration. This compound has several potential future directions, including its application in drug discovery, materials science, and imaging.
Méthodes De Synthèse
N-(aminocarbonyl)-2-imino-2H-chromene-3-carboxamide can be synthesized using different methods, including the reaction of 3-formylchromone with an amine and a carbodiimide, as well as the reaction of 2-amino-3-cyano-4H-chromene with an isocyanate. The most common method of synthesizing this compound involves the reaction of 3-formylchromone with an amine and a carbodiimide. The reaction produces a product that is then treated with an acid to obtain the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Propriétés
IUPAC Name |
N-carbamoyl-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-9-7(10(15)14-11(13)16)5-6-3-1-2-4-8(6)17-9/h1-5,12H,(H3,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPNVGYBNRYMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B6009652.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6009675.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-1-butanol](/img/structure/B6009685.png)

![N-[3-(2-methoxyphenyl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6009695.png)
![1-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6009701.png)
![2-[4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6009705.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6009713.png)
![1-(cyclohexylmethyl)-N-[2-(1H-imidazol-1-yl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6009714.png)

![5-(2,1,3-benzothiadiazol-4-yl)-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-g]quinolin-7-one](/img/structure/B6009729.png)
![N-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6009741.png)

